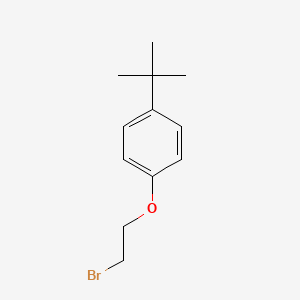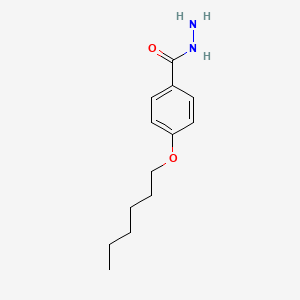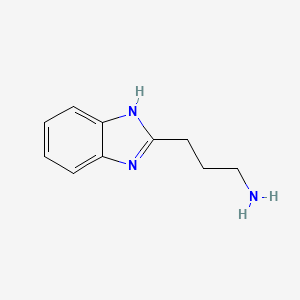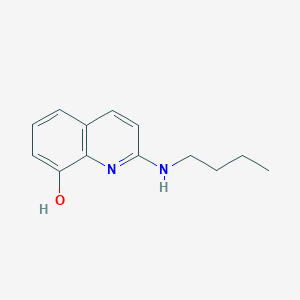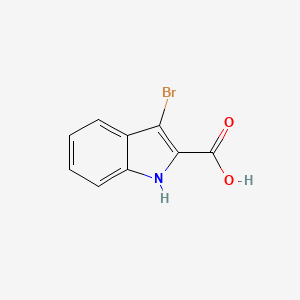
3-bromo-1H-indole-2-carboxylic acid
Descripción general
Descripción
3-bromo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.05 g/mol . The IUPAC name for this compound is 3-bromo-1 H -indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-indole-2-carboxylic acid includes a bromine atom attached to the third position of the indole ring and a carboxylic acid group attached to the second position . The InChI string representation of the molecule isInChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6 (5)11-8 (7)9 (12)13/h1-4,11H, (H,12,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1H-indole-2-carboxylic acid include a molecular weight of 240.05 g/mol, a computed XLogP3-AA of 2.6, two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, an exact mass of 238.95819 g/mol, a monoisotopic mass of 238.95819 g/mol, a topological polar surface area of 53.1 Ų, a heavy atom count of 13, and a complexity of 222 .Aplicaciones Científicas De Investigación
Herbicidal Activity
Indole-3-carboxylic acid derivatives have been used in the design and synthesis of potential transport inhibitor response 1 antagonists . These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them valuable in the development of new drugs for treating various inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This has led to interest in synthesizing a variety of indole derivatives for potential use in cancer treatment.
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections.
Organic Synthesis
Indole-2-carboxylic acid esters and their derivatives are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals. They serve as versatile intermediates in organic synthesis .
Direcciones Futuras
The future directions of research on 3-bromo-1H-indole-2-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. For instance, the development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .
Mecanismo De Acción
Target of Action
The primary target of 3-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .
Mode of Action
3-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral replication process. Normally, the integrase enzyme inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome . By inhibiting this process, 3-bromo-1H-indole-2-carboxylic acid prevents the virus from replicating and spreading to new cells.
Result of Action
The primary result of the action of 3-bromo-1H-indole-2-carboxylic acid is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome . This inhibits the production of new virus particles, slowing the progression of the infection.
Propiedades
IUPAC Name |
3-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZNHLNBDTYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368105 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indole-2-carboxylic acid | |
CAS RN |
28737-33-9 | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


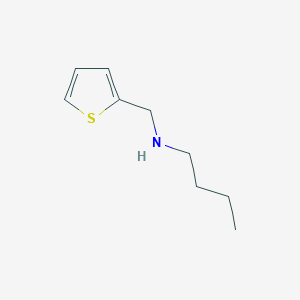
amine](/img/structure/B1270993.png)
